molecular formula C15H9Cl2N3OS B2986370 N-(3,5-dichlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide CAS No. 477857-84-4

N-(3,5-dichlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2986370
M. Wt: 350.22
InChI Key: KBJLEVFQQSVKEO-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide, commonly known as DCTD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCTD belongs to the class of thiadiazole derivatives, which have been widely studied for their diverse biological activities.

Scientific Research Applications

Anticancer Activity

Several studies have synthesized and evaluated derivatives of thiazole-5-carboxamide for their anticancer activity. For instance, Cai et al. (2016) investigated a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, finding compounds with substantial activity against various cancer cell lines, including A-549, Bel7402, and HCT-8 (Cai et al., 2016). Similarly, Gomha et al. (2014) synthesized novel thiadiazole derivatives incorporating a pyrazole moiety and evaluated their anticancer effects, particularly against the breast carcinoma cell line MCF-7, showing promising results (Gomha et al., 2014).

Antimicrobial Activity

The antimicrobial potential of thiazole and thiadiazole derivatives has also been a subject of research. Salahuddin et al. (2014) prepared new microbicidal polyamides using thiadiazoles and evaluated their in vitro and in vivo antimicrobial activity against a range of microorganisms, finding good antimicrobial effects (Salahuddin et al., 2014). Sah et al. (2014) synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole and evaluated their antimicrobial activity, observing moderate activity against various pathogenic bacterial and fungal strains (Sah et al., 2014).

Corrosion Inhibition

Thiadiazole derivatives have been studied for their application in corrosion inhibition. Bentiss et al. (2007) investigated new 2,5-disubstituted 1,3,4-thiadiazoles as corrosion inhibitors of mild steel in acidic conditions, finding that some compounds exhibit good inhibition properties (Bentiss et al., 2007).

Quantum Chemical and Molecular Dynamics Studies

Kaya et al. (2016) conducted a study to predict the corrosion inhibition performances of thiadiazole derivatives against iron corrosion using density functional theory calculations and molecular dynamics simulations. Their results were in good agreement with experimental inhibition efficiency results (Kaya et al., 2016).

Antiviral Activity

Chen et al. (2010) synthesized new thiadiazole sulfonamide derivatives and evaluated their antiviral activity. They found that certain compounds exhibited anti-tobacco mosaic virus activity (Chen et al., 2010).

properties

IUPAC Name

N-(3,5-dichlorophenyl)-4-phenylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3OS/c16-10-6-11(17)8-12(7-10)18-15(21)14-13(19-20-22-14)9-4-2-1-3-5-9/h1-8H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJLEVFQQSVKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dichlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

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